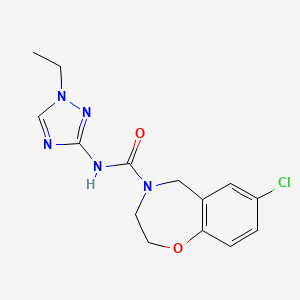
3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-ol
Vue d'ensemble
Description
3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-ol, also known as TTP or TTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTPA is a chiral compound that is synthesized using a specific method, which will be discussed in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TTPA.
Mécanisme D'action
The mechanism of action of 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the formation of plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA inhibits the activity of acetylcholinesterase and reduces the aggregation of amyloid beta peptides. In vivo studies have shown that 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA improves cognitive function in animal models of Alzheimer's disease. 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA has also been shown to have anticancer properties, where it induces apoptosis and inhibits cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in various fields. However, 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA also has limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA. One direction is the development of 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA-based materials and polymers for various applications. Another direction is the study of 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, the study of 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA as a potential anticancer agent and catalyst for various reactions is an area of future research. Overall, the study of 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA has the potential to lead to significant advancements in various fields.
Applications De Recherche Scientifique
3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA has also been studied for its applications in material science, where it has been used as a building block for the synthesis of various polymers and materials. Additionally, 3-(tetrahydro-2H-thiopyran-4-ylamino)-2-(2-thienylmethyl)propan-1-olA has been studied for its catalytic properties, where it has shown potential as a catalyst for various reactions.
Propriétés
IUPAC Name |
2-[(thian-4-ylamino)methyl]-3-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS2/c15-10-11(8-13-2-1-5-17-13)9-14-12-3-6-16-7-4-12/h1-2,5,11-12,14-15H,3-4,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKRUJCBXFKUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCC(CC2=CC=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B4255271.png)

![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B4255274.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[3-(1H-pyrazol-1-yl)propyl]piperidine](/img/structure/B4255281.png)
![1-{2-[1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)piperidin-4-yl]ethyl}pyrrolidin-2-one](/img/structure/B4255287.png)
![2-{4-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperazin-1-yl}-3-methylpyrazine](/img/structure/B4255292.png)
![5-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4255301.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide](/img/structure/B4255303.png)
amine](/img/structure/B4255311.png)
![4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide](/img/structure/B4255325.png)

![1-{3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4255342.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4255345.png)